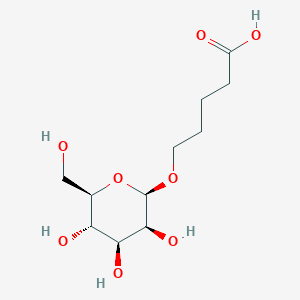

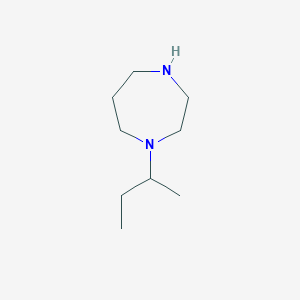

![molecular formula C13H21NO3 B6352964 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol CAS No. 1042573-14-7](/img/structure/B6352964.png)

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, also known as 4-BAM-2,6-DMP, is a phenolic compound that has been studied for its potential applications in a variety of scientific research fields. It is a compound of phenol, a type of organic compound composed of an aromatic ring and a hydroxyl group. 4-BAM-2,6-DMP has been studied for its potential applications in medicinal chemistry, drug delivery, and as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Photopolymerization

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is studied in the context of photopolymerization. A related compound, a new alkoxyamine bearing a chromophore group, is proposed as a photoiniferter, showing potential in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Solid-Phase Synthesis

This compound is also relevant in the preparation of the BAL family of acid-labile linkers and resins for solid-phase synthesis. A scalable procedure for its preparation and incorporation into linkers and resins demonstrates its utility in peptide and non-peptide synthesis (Jin et al., 2001).

Reactions in Organic Chemistry

Investigations into the reactions of related compounds, such as 1,8-dimethoxy-9-phenylxanthen-9-ol, reveal insights into the basicity and reactivity of these molecules under various conditions, contributing to our understanding of their chemical behavior (Wada et al., 1999).

Radical Scavenging Activity

Studies on analogues of 2,6-dimethyl-5-hepten-2-ol, related to 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, explore their peroxyl-radical-scavenging activity. This research, combining experimental and theoretical methods, highlights the potential antioxidant properties of these compounds (Stobiecka et al., 2016).

Antitumor Potential

Research into derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, a structurally related compound, reveals their potential as potent anti-tumor agents. This underscores the significance of such compounds in medicinal chemistry and drug development (Hayakawa et al., 2004).

Propiedades

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4/h6-7,9,14-15H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMCXNHSXPRBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

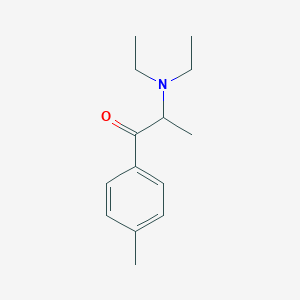

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)

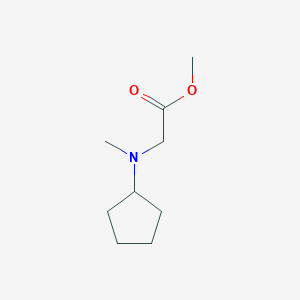

![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)

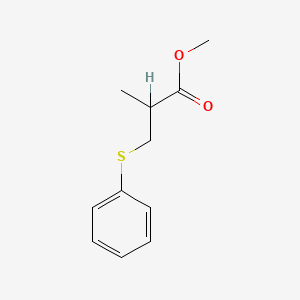

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)